N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.389. The purity is usually 95%.
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Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C18H18N2O3
- Molecular Weight : 314.35 g/mol
The presence of the benzo[d][1,3]dioxole and benzo[d]oxazole moieties suggests a potential for diverse biological interactions.
Antidiabetic Potential
Recent studies have highlighted the antidiabetic properties of compounds with similar structural frameworks. For instance, derivatives of benzodioxole have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. In vitro studies revealed that certain derivatives exhibited IC50 values as low as 0.68 µM, indicating potent activity against this enzyme . This suggests that this compound may also possess similar antidiabetic effects.
Anticancer Activity
Research has indicated that compounds containing the pyrrolidine structure can exhibit anticancer properties. For example, certain benzodioxole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values ranging from 26 to 65 µM . The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Neuroprotective Effects
The potential neuroprotective effects of this compound are also noteworthy. Compounds with similar structural motifs have been investigated for their ability to mitigate neurodegenerative diseases through various pathways, including antioxidant activity and inhibition of neuroinflammation. These properties may be relevant for this compound.
Enzyme Inhibition
The compound's biological activity may stem from its ability to inhibit specific enzymes involved in metabolic pathways. For example, α-amylase inhibition can lead to reduced glucose absorption and lower blood sugar levels, making it a potential candidate for diabetes management.
Interaction with Receptors
The presence of dioxole and oxazole rings suggests possible interactions with various receptors in the body, including those involved in pain modulation and inflammation. This could provide insights into its analgesic and anti-inflammatory properties.
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and enzyme inhibitory activities of structurally related compounds. For instance:
Compound | Target Enzyme | IC50 Value (µM) | Cell Line Tested |
---|---|---|---|
IIa | α-Amylase | 0.85 | HepG2 |
IIc | α-Amylase | 0.68 | HepG2 |
IId | Cancer Cells | 26 - 65 | Various |
These results indicate promising therapeutic potentials for similar compounds.
In Vivo Studies
In vivo studies using diabetic mice models have shown that compounds with similar structures can significantly lower blood glucose levels. For example, one study reported a reduction from 252.2 mg/dL to 173.8 mg/dL after treatment with a related benzodioxole derivative . Such findings underscore the need for further exploration of this compound in clinical settings.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-19(21-11-13-7-8-17-18(10-13)26-12-25-17)15-5-3-9-23(15)20-22-14-4-1-2-6-16(14)27-20/h1-2,4,6-8,10,15H,3,5,9,11-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAPVOSNVFRARC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.